molecular formula C21H22FN5O4 B2407792 N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775554-63-6

N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2407792
CAS RN: 1775554-63-6
M. Wt: 427.436
InChI Key: FBMHETFAEUAUCE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22FN5O4 and its molecular weight is 427.436. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Excretion Studies

N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide has been studied in the context of metabolism and excretion. 19F-nuclear magnetic resonance (NMR) spectroscopy was used to support the selection of candidates for further development in a drug discovery program. This compound, along with MK-0518, a potent inhibitor of the same series, were investigated for their metabolic fate and excretion balance in rats and dogs. The major metabolite identified was the 5-O-glucuronide in rat urine and bile, and dog urine, mainly eliminated by metabolism (Monteagudo et al., 2007).

Synthesis and Study of Derivatives

A study was conducted on the synthesis of derivatives of this compound. These derivatives showed various biological activities, such as α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives demonstrated notable DPPH scavenging activity and were effective against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, related to this compound, were synthesized and their antifungal and apoptotic activities were investigated against various Candida species. The compounds demonstrated potent antifungal properties and apoptotic effects on Candida via Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).

Enantioselective Synthesis

Enantiomers of a related compound, (S)-and(R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate, were synthesized, and their structures characterized by various techniques such as NMR and MS. These enantiomers were obtained through a synthesis involving 5-flurouracil-1-yl acetic acid and other reagents, demonstrating the potential for enantioselective synthesis in this compound class (Xiong Jing, 2011).

Application in HIV Research

One of the significant applications of this compound is in HIV research. The hydrated form of a similar compound, recognized as the first HIV integrase inhibitor, was structurally analyzed. This study provided insights into the molecular interactions and crystal packing of the compound, aiding the understanding of its mechanism of action (Yamuna et al., 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-13-24-19(25-31-13)18-16-5-3-2-4-10-26(16)21(30)27(20(18)29)12-17(28)23-11-14-6-8-15(22)9-7-14/h6-9H,2-5,10-12H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMHETFAEUAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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